molecular formula C14H20O B14542221 8-Phenyloctanal CAS No. 62116-89-6

8-Phenyloctanal

Cat. No.: B14542221
CAS No.: 62116-89-6
M. Wt: 204.31 g/mol
InChI Key: QHMWAGMIISEFEO-UHFFFAOYSA-N
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Description

8-Phenyloctanal is an aliphatic aldehyde featuring a phenyl substituent at the eighth carbon of an octanal backbone. The phenyl group may influence solubility, boiling point, and electronic properties compared to unsubstituted octanal.

Properties

CAS No.

62116-89-6

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

8-phenyloctanal

InChI

InChI=1S/C14H20O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-13H,1-4,6,9-10H2

InChI Key

QHMWAGMIISEFEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyloctanal typically involves the reaction of phenylmagnesium bromide with octanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed for several hours, followed by the addition of an acid to neutralize the reaction mixture and isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 8-Phenyloctanal undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 8-phenyloctanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 8-phenyloctanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products:

    Oxidation: 8-Phenyloctanoic acid.

    Reduction: 8-Phenyloctanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Phenyloctanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 8-Phenyloctanal involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications References
8-Phenyloctanoic acid C₁₄H₂₀O₂ 228.31 Carboxylic acid Used in organic synthesis; characterized by HPLC, IR, and UV-Vis spectroscopy .
Ethyl 8-Oxo-8-phenyloctanoate C₁₆H₂₂O₃ 262.34 Keto-ester Intermediate in pharmaceutical synthesis; esterified form enhances volatility for GC/MS analysis .
8-Oxo-8-phenyloctanoic acid C₁₄H₁₈O₃ 234.29 Keto-carboxylic acid Exhibits keto-enol tautomerism; potential ligand in coordination chemistry .
Octanal C₈H₁₆O 128.21 Aldehyde Volatile fragrance compound; used in flavoring agents. N/A

Key Observations:

Functional Group Influence: The aldehyde group in octanal confers high reactivity, whereas the carboxylic acid group in 8-phenyloctanoic acid enhances polarity and acidity (pKa ~5). The keto group in 8-oxo-8-phenyloctanoic acid introduces tautomeric behavior, impacting its stability and spectroscopic profiles . The ethyl ester derivative (Ethyl 8-Oxo-8-phenyloctanoate) demonstrates reduced polarity compared to its acid counterpart, improving its suitability for chromatographic analysis .

Structural Effects on Physical Properties: The phenyl group increases molecular weight and boiling points compared to unsubstituted analogs. For example, 8-phenyloctanoic acid (MW 228.31) has a significantly higher boiling point than octanal (MW 128.21) due to stronger intermolecular forces (e.g., hydrogen bonding in acids vs. van der Waals forces in aldehydes) . Solubility trends: Carboxylic acids (e.g., 8-phenyloctanoic acid) are more water-soluble than aldehydes or esters due to ionization, whereas esters (e.g., Ethyl 8-Oxo-8-phenyloctanoate) are lipid-soluble .

Analytical Characterization: 8-Phenyloctanoic acid is routinely analyzed via HPLC and IR spectroscopy, with characteristic peaks for the carboxylic acid group (e.g., O-H stretch ~2500–3000 cm⁻¹) . Aldehydes like octanal are often identified using GC-MS due to their volatility, though this compound’s phenyl group may necessitate derivatization for effective analysis .

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